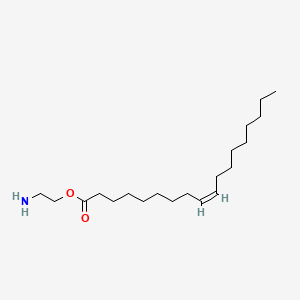

2-Aminoethyl oleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminoethyl oleate is an organic compound with the chemical formula C20H39NO2 oleic acid 2-aminoethyl ester . This compound is a derivative of oleic acid, where the carboxyl group is esterified with 2-aminoethanol. It appears as a colorless to pale yellow liquid and is soluble in alcohols, ethers, and organic solvents but poorly soluble in water .

Métodos De Preparación

2-Aminoethyl oleate is typically synthesized through the reaction of 2-aminoethanol with oleic acid anhydride or oleic acid methyl ester . The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The general reaction scheme is as follows:

Oleic Acid Anhydride+2-Aminoethanol→2-Aminoethyl Oleate+By-products

In industrial settings, the production of this compound involves similar processes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield .

Análisis De Reacciones Químicas

2-Aminoethyl oleate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Aminoethyl oleate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: This compound is studied for its potential role in cell membrane interactions and as a model compound for studying lipid metabolism.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties

Mecanismo De Acción

The mechanism of action of 2-aminoethyl oleate involves its interaction with cell membranes and proteins. The oleic acid component can integrate into lipid bilayers, altering membrane fluidity and permeability. The aminoethyl group can interact with proteins and other biomolecules, potentially affecting their function. This dual interaction makes it a valuable compound for studying membrane dynamics and protein-lipid interactions .

Comparación Con Compuestos Similares

2-Aminoethyl oleate can be compared with other similar compounds such as:

Ethanolamine oleate: Similar in structure but used primarily as a sclerosing agent in medical applications.

2-Aminoethanol: A simpler molecule used widely in chemical synthesis and as a buffer in biological research.

Oleic acid: The parent compound, used extensively in the food industry, cosmetics, and as a precursor for various chemical syntheses.

The uniqueness of this compound lies in its combination of the oleic acid moiety with an aminoethyl group, providing both hydrophobic and hydrophilic properties, making it versatile for various applications .

Actividad Biológica

2-Aminoethyl oleate is a bioactive compound derived from oleic acid, a monounsaturated fatty acid known for its various health benefits. This compound has garnered attention in recent years due to its potential biological activities, particularly in cellular processes, mitochondrial dynamics, and its implications in metabolic diseases. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of its effects.

Chemical Structure and Properties

This compound is an amine derivative of oleic acid, characterized by the presence of an amino group attached to the ethyl chain. Its structural formula can be represented as follows:

This compound exhibits amphiphilic properties, making it capable of interacting with both hydrophilic and hydrophobic environments, which is crucial for its biological activity.

1. Cellular Effects

Research indicates that this compound influences cellular lipid metabolism and viability. In a study comparing oleate with palmitate in HepG2 cells, it was found that oleate promotes mitochondrial fusion processes while reducing fission markers, suggesting a protective role against lipotoxicity. Specifically, oleate treatment led to increased levels of mitofusin 2 (MFN2) and decreased dynamin-related protein 1 (DRP1), indicating enhanced mitochondrial function and reduced cell apoptosis compared to saturated fatty acids like palmitate .

| Treatment Concentration | MFN2 Change (%) | DRP1 Change (%) | Cell Viability Change (%) |

|---|---|---|---|

| Control | - | - | - |

| 250 μM Oleate | +39 | -20 | Maintained |

| 500 μM Palmitate | -30 | -20 | Decreased |

2. Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it exhibits cytotoxic effects against HepG2 cells with an IC50 value indicating significant efficacy. This suggests that the compound may induce apoptosis through mitochondrial pathways similar to those observed with other fatty acids .

3. Anti-inflammatory Properties

In addition to its effects on cancer cells, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit nitric oxide production in macrophages, which is crucial for managing inflammatory responses. This activity positions it as a potential therapeutic agent for inflammatory diseases .

Study on HepG2 Cells

A pivotal study evaluated the dose-dependent effects of oleate derivatives on HepG2 cells over varying exposure times (8h and 24h). The findings revealed that higher concentrations of oleate not only improved cell viability but also modulated mitochondrial dynamics favorably compared to saturated fatty acids. Specifically, after 24 hours, oleate significantly increased MFN2 levels while maintaining lower levels of DRP1 compared to palmitate treatments .

Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of compounds derived from natural sources containing oleate derivatives. These compounds were found to protect neuronal cells from oxidative stress-induced injury, indicating broader implications for neurodegenerative diseases .

Comparative Analysis with Other Compounds

A comparative analysis reveals that while many fatty acids exhibit similar bioactive properties, the unique structure of this compound enhances its efficacy in specific biological pathways:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Induces apoptosis via mitochondrial pathways |

| Oleic Acid | >800 | Minimal cytotoxicity |

| Palmitic Acid | <200 | Induces apoptosis and lipotoxicity |

Propiedades

Key on ui mechanism of action |

The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. |

|---|---|

Número CAS |

3282-75-5 |

Fórmula molecular |

C18H34O2.C2H7NO C20H41NO3 |

Peso molecular |

343.5 g/mol |

Nombre IUPAC |

2-aminoethanol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |

Clave InChI |

KGWDUNBJIMUFAP-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCN |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |

Key on ui other cas no. |

3282-75-5 |

Descripción física |

Liquid Liquid; [ECHA REACH Registrations] |

Sinónimos |

Ethamolin ethanolamine oleate oleic acid, 2-aminoethyl este |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.